molecular formula C9H15NO2 B13010132 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid

2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid

Cat. No.: B13010132
M. Wt: 169.22 g/mol
InChI Key: WYGVKCMTVYWSCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-Aminobicyclo[221]heptan-7-yl}acetic acid is a bicyclic amino acid derivative characterized by its unique structure, which includes a bicyclo[221]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid typically involves the use of cyclopentenes as starting materials. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the palladium-catalyzed 1,2-aminoacyloxylation reaction suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create complex bicyclic structures.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.

    Industry: Used in the synthesis of novel materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The compound may act as an agonist or antagonist, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure and exhibit comparable chemical reactivity.

    Bicyclo[2.2.1]heptane derivatives: These compounds lack the amino group but have similar structural features.

Uniqueness

2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid is unique due to the presence of both the bicyclic structure and the amino group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

2-(2-amino-7-bicyclo[2.2.1]heptanyl)acetic acid

InChI

InChI=1S/C9H15NO2/c10-8-3-5-1-2-6(8)7(5)4-9(11)12/h5-8H,1-4,10H2,(H,11,12)

InChI Key

WYGVKCMTVYWSCK-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1C2CC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.